N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride
Overview
Description
N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTA is a thiazole derivative that has been studied extensively for its ability to inhibit histone deacetylases (HDACs) and its potential as an anticancer agent.
Scientific Research Applications
Antiviral Research : A study by Rashdan et al. (2021) synthesized derivatives of 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one 2 and investigated their antiviral activity against COVID-19. The compounds showed good docking scores to COVID-19 main protease, indicating potential for treatment development (Rashdan et al., 2021).
Process Development for Antagonists : Hashimoto et al. (2002) described a new synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, highlighting its importance in the development of small-molecule nonpeptide CCR5 antagonists (Hashimoto et al., 2002).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. These compounds, derived from reactions involving primary amines, exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Characterization for Antibacterial Applications : Al-Duhaidahawi et al. (2020) synthesized novel compounds derived from nalidixic acid, including derivatives treated with different amine tails like 2-(methylthio) Ethan amine. These compounds displayed promising antibacterial activities (Al-Duhaidahawi et al., 2020).
Corrosion Inhibition : Mistry and Jauhari (2013) investigated N-((2-chloroquinolin-3-yl)methylene)-5-methylthiazol-2-amine and found it to be an efficient inhibitor against mild steel corrosion in acidic solutions, showing potential for industrial applications (Mistry & Jauhari, 2013).
Synthesis and Antitumor Activities : Chu De-qing (2011) synthesized derivatives of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, indicating potential antitumor activities. This suggests its role in developing new cancer treatments (Chu De-qing, 2011).
properties
IUPAC Name |
N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6-7(3-4-8-2)10-5-9-6;;/h5,8H,3-4H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKOWMDSYSQABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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